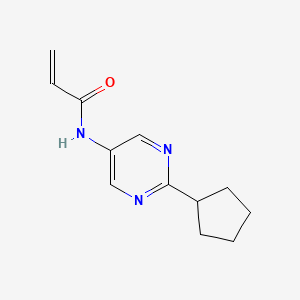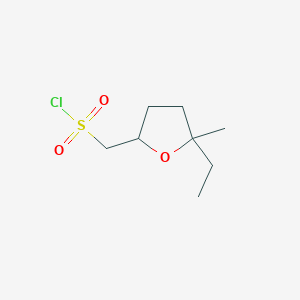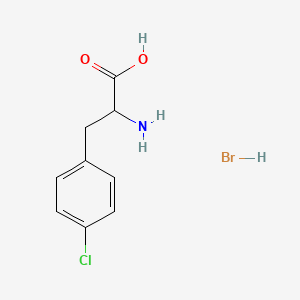
1,1-Difluoro-3-phenylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,1-Difluoro-3-phenylpropan-2-one” is a chemical compound with the CAS Number: 61153-49-9 . It has a molecular weight of 170.16 . The IUPAC name for this compound is 1,1-difluoro-3-phenylacetone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8F2O/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,9H,6H2 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored at a temperature of 2-8°C . .
Scientific Research Applications
Electrolyte Additives for Batteries
1,1-Difluoro-3-phenylpropan-2-one derivatives are explored as electrolyte additives in lithium-ion batteries, particularly for high-charge-voltage applications. Their utility lies in forming solid electrolyte interphase (SEI) layers on both cathode and anode surfaces, contributing to lower impedance and improved cycle performance (Kubota et al., 2012).
Synthesis of Fluorinated Compounds
The compound plays a role in the synthesis of various fluorinated structures, such as 1,1,1-trifluoro- and 1,1-difluoro-2,2-diarylethanes. These fluorinated compounds have potential applications in different areas of chemistry, including pharmaceuticals and material science (Prakash et al., 2011).
Catalysts in Asymmetric Synthesis
This chemical is involved in the synthesis of optically active compounds, serving as a catalyst in reactions like the asymmetric addition of diethylzinc to aromatic aldehydes. This catalytic activity is crucial for producing compounds with specific chirality, a key factor in drug development and other areas of organic synthesis (Sarvary et al., 2002).
Photocyclization to Flavones
In photochemical studies, 2-chloro-substituted derivatives of this compound have been found to cyclize into flavones under specific conditions. This photocyclization process is significant for the synthesis of flavones, which are important in various fields, including pharmacology and dye production (Košmrlj & Šket, 2007).
Fluorescent Properties of Europium Complexes
The compound is used in the preparation of europium (III) complexes, demonstrating interesting fluorescent properties. These properties are crucial in developing materials for optical devices, sensors, and bioimaging applications (Wang et al., 2012).
Safety and Hazards
properties
IUPAC Name |
1,1-difluoro-3-phenylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,9H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPOIBCUEWKMHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2432558.png)

![3-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]propanamide](/img/structure/B2432561.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2432563.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2432564.png)
![3-(4-chlorophenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2432566.png)
![3-Methyl-5-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-1,2,4-thiadiazole](/img/structure/B2432567.png)
![(Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2432569.png)
![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2432570.png)
![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-3,4-dimethylaniline](/img/structure/B2432573.png)
![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(tetrazol-1-yl)benzamide;hydrochloride](/img/structure/B2432574.png)

